molecular formula C23H26N4O3S2 B305269 ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

Cat. No. B305269
M. Wt: 470.6 g/mol
InChI Key: POPYAPHNIRCYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cell growth and division, as well as disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate in lab experiments is its potential as a multifunctional compound. It has been shown to have both anticancer and antibacterial properties, making it a useful tool for studying both cancer and bacterial infections. However, one limitation is that the compound is relatively new and has not been extensively studied, so its full range of applications and limitations are not yet known.

Future Directions

There are several potential future directions for research on Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate. One area of interest is its potential as a treatment for drug-resistant bacterial infections. Another area of research is its potential as a targeted anticancer therapy, as it has been shown to selectively target cancer cells while sparing healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as drug delivery and imaging.

Synthesis Methods

The synthesis of Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves the condensation of 4-aminobenzoic acid with 2-bromoethyl ethyl sulfone in the presence of potassium carbonate. The resulting product is then reacted with 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol to obtain the final compound.

Scientific Research Applications

Ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antibacterial agent, particularly against drug-resistant strains of bacteria.

properties

Product Name

ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

Molecular Formula

C23H26N4O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H26N4O3S2/c1-3-27-20(15-31-14-17-8-6-5-7-9-17)25-26-23(27)32-16-21(28)24-19-12-10-18(11-13-19)22(29)30-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,24,28)

InChI Key

POPYAPHNIRCYMJ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CSCC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CSCC3=CC=CC=C3

Origin of Product

United States

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